molecular formula C9H11BrO3S B1397129 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol CAS No. 1240287-30-2

2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol

Cat. No. B1397129
M. Wt: 279.15 g/mol
InChI Key: BVPWKBMFEREBNT-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1029145-99-0 . It has a molecular weight of 269.55 . The compound is a beige solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-methyl-benzenesulfonyl chloride” is 1S/C7H6BrClO2S/c1-5-2-3-6 (4-7 (5)8)12 (9,10)11/h2-4H,1H3 . The canonical SMILES is CC1=C (C=C (C=C1)S (=O) (=O)Cl)Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methyl-benzenesulfonyl chloride” include a boiling point of 323.3±35.0 °C (Predicted), a density of 1.700±0.06 g/cm3 (Predicted), and a molecular weight of 269.54 g/mol .

Scientific Research Applications

  • Synthesis of Functionalized Compounds : The use of benzenesulfonyl substituted furoxans, related to the chemical structure of 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol, is explored for synthesizing new functionalized furoxans. These compounds show potential biological properties, making them interesting for further research (Sorba et al., 1996).

  • Mechanism of Chemical Reactions : Studies have been conducted on the solvolysis of bromodienes in ethanol, which can provide insights into the reactivity and transformation of related bromo-substituted compounds, such as 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol (Grob & Spaar, 1970).

  • Synthesis of Heterocycles : Research on the synthesis and reactions of various bromothiophene and hydrazone derivatives can provide a context for understanding the reactivity of 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol in forming heterocyclic compounds (Abdelhamid & Shiaty, 1988).

  • Formation of Key Intermediates : The synthesis of 3-(3-Methyl-4-benzenesulfonyl-2-butenyl)-4,5,6-trimethoxy-2-methylphenyl Benzyl Ether, a key intermediate of coenzyme Q10, demonstrates the utility of benzenesulfonyl compounds in creating significant biochemical intermediates (Kuang Zhi-min, 2008).

  • Selective Oxidation Processes : Investigations into the oxidation of hydrocarbons by aqueous platinum salts, including p-toluenesulfonic acid, provide insights into selective hydroxylation processes which may be relevant for compounds like 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol (Labinger et al., 1993).

  • Investigation of Enzyme Substrates : Research on the synthesis of 2-(methylthio)ethanesulfonate analogues and their activity in enzyme systems, while not directly related to 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol, provides a context for the investigation of similar sulfonate compounds in biochemical systems (Gunsalus et al., 1978).

  • Tautomerism in Sulfonamide Derivatives : The study of tautomerism in sulfonamide-1,2,4-triazine derivatives, including benzenesulfonyl variants, offers insights into the chemical behavior of related sulfonamide compounds (Branowska et al., 2022).

  • Photodynamic Therapy Applications : The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups and its potential application in photodynamic therapy showcases the use of benzenesulfonyl compounds in medical research (Pişkin et al., 2020).

Safety And Hazards

The safety information for “3-Bromo-4-methyl-benzenesulfonyl chloride” includes hazard statements H302 and H314 . Precautionary statements include P261, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, and P310 .

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-2-3-8(6-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWKBMFEREBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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